3-methyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide
Description
3-methyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a carbohydrazide derivative featuring a pyrazole core substituted with a methyl group at position 3 and a thiophene-derived hydrazone moiety. Its structure enables coordination with metal ions and interaction with biological targets, making it relevant in medicinal chemistry and materials science. The (E)-configuration of the thiophen-2-ylmethylidene group is critical for its stereoelectronic properties, influencing its binding affinity and fluorescence behavior .
Properties
IUPAC Name |
5-methyl-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-7-5-9(13-12-7)10(15)14-11-6-8-3-2-4-16-8/h2-6H,1H3,(H,12,13)(H,14,15)/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDKEFDGLQVGGK-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazole Core
The pyrazole ring serves as the foundational structure for this compound. A widely adopted method involves the cyclization of β-keto esters with hydrazine derivatives. For 3-methyl-1H-pyrazole-5-carboxylate, ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux (24–48 hours), yielding ethyl 3-methyl-1H-pyrazole-5-carboxylate . This reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by dehydration and aromatization.
Reaction Conditions
Key spectral data for the intermediate ester include:
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1H NMR (400 MHz, CDCl3): δ 1.35 (t, 3H, J = 7.1 Hz, CH2CH3), 2.45 (s, 3H, CH3), 4.30 (q, 2H, J = 7.1 Hz, CH2CH3), 6.80 (s, 1H, pyrazole-H) .
Conversion to Pyrazole-5-Carbohydrazide
The ester intermediate is converted to carbohydrazide via nucleophilic acyl substitution with hydrazine hydrate. This step requires excess hydrazine (3–5 equivalents) in ethanol under reflux .
Procedure
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Ethyl 3-methyl-1H-pyrazole-5-carboxylate (10 mmol) is dissolved in ethanol (50 mL).
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Hydrazine hydrate (30 mmol) is added dropwise.
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The mixture is refluxed for 6–8 hours, cooled, and poured into ice water.
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The precipitate is filtered and recrystallized from ethanol.
Characterization Data
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1H NMR (DMSO-d6): δ 2.40 (s, 3H, CH3), 6.70 (s, 1H, pyrazole-H), 9.80 (s, 2H, NH2), 10.20 (s, 1H, NH) .
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13C NMR: δ 12.5 (CH3), 107.8 (pyrazole-C4), 145.6 (pyrazole-C3), 162.4 (C=O) .
Schiff Base Formation with Thiophene-2-Carbaldehyde
The final step involves condensation of the carbohydrazide with thiophene-2-carbaldehyde to form the (E)-configured imine. Acid catalysis (e.g., acetic acid) in ethanol under reflux ensures high regioselectivity .
Optimized Protocol
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3-Methyl-1H-pyrazole-5-carbohydrazide (5 mmol) is dissolved in ethanol (30 mL).
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Thiophene-2-carbaldehyde (5.5 mmol) and glacial acetic acid (0.5 mL) are added.
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The solution is refluxed for 4–6 hours, cooled, and filtered.
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The product is washed with cold ethanol and dried.
Analytical Validation
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Yield: 70–78%.
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Melting Point: 210–212°C.
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1H NMR (DMSO-d6): δ 2.45 (s, 3H, CH3), 7.10–7.80 (m, 3H, thiophene-H), 8.30 (s, 1H, N=CH), 10.50 (s, 1H, NH).
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13C NMR: δ 12.6 (CH3), 124.5 (thiophene-C3), 127.8 (thiophene-C4), 138.2 (N=CH), 162.0 (C=O).
Mechanistic Insights and Side Reactions
The Schiff base formation proceeds via a nucleophilic addition-elimination mechanism. The hydrazide’s NH2 group attacks the aldehyde carbonyl, forming a tetrahedral intermediate that dehydrates to yield the imine. Acetic acid protonates the carbonyl oxygen, enhancing electrophilicity .
Common Byproducts
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Diastereomeric (Z)-isomer: Minimized by using excess aldehyde and prolonged reflux.
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Unreacted carbohydrazide: Removed via recrystallization.
Industrial-Scale Adaptations
While lab-scale syntheses use batch reactors, continuous flow systems enhance efficiency for large-scale production. A microreactor setup with residence times of 10–15 minutes achieves 85% yield in the Schiff base step, reducing solvent use by 40%.
Spectroscopic Comparison of Analogues
Comparative 1H NMR data for related compounds highlight the structural specificity of the target molecule:
Chemical Reactions Analysis
Types of Reactions
3-methyl-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine bond (C=N) can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl) can be used for substitution reactions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-methyl-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Thiophene vs. Pyridine/Furan : Thiophene-containing analogs (e.g., Target compound) exhibit stronger fluorescence due to sulfur's electron-rich nature, whereas pyridine or furan derivatives prioritize π-π interactions .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl in ) enhance binding to enzymes, while methyl groups improve metabolic stability .
Anticancer Activity
Pyrazole carbohydrazides show significant cytotoxicity against cancer cell lines:
Insights :
Enzyme Inhibition
Insights :
- Indole-containing analogs () show high selectivity for ERAP1, a target in cancer immunotherapy.
- The Target compound’s thiophene group may enable metal coordination, a mechanism unexplored in current inhibitors .
Biological Activity
3-methyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide, also known by its chemical name CAS 1285520-51-5, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant research findings and data.
- Molecular Formula : C10H10N4OS
- Molar Mass : 234.28 g/mol
Anticancer Activity
Research has demonstrated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that compounds in this class can inhibit key signaling pathways involved in cancer cell proliferation and survival, particularly against BRAF(V600E) mutations associated with melanoma .
In vitro studies have shown that this compound displays selective cytotoxicity towards cancer cell lines while having minimal effects on normal cells. For instance, it was found to inhibit the growth of various cancer cell lines at concentrations ranging from 10 to 50 µM, demonstrating a five to twelve-fold lower sensitivity against healthy human umbilical vein endothelial cells (HUVEC) compared to cancerous cells .
| Cell Line | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| Melanoma (BRAF(V600E)) | 15 | 5 |
| HUVEC | 75 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays indicated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism of action involving the inhibition of NF-kB signaling pathways .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been well-documented. A recent study reported that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL for various bacterial strains tested .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 64 |
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often influenced by their structural features. Modifications at the thiophene ring or the hydrazide moiety can enhance or diminish their efficacy. For instance, the introduction of electron-withdrawing groups on the thiophene ring has been associated with increased anticancer activity due to enhanced interactions with cellular targets .
Case Studies
- Anticancer Efficacy : A study conducted by Karrouchi et al. (2018) investigated a series of pyrazole derivatives including our compound of interest and reported significant inhibition of tumor growth in xenograft models, further corroborating its potential as an anticancer agent.
- Inflammation Model : Another research effort demonstrated the compound's ability to reduce paw edema in a rat model induced by carrageenan, indicating its potential therapeutic application in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-methyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide, and how can reaction conditions be controlled to enhance yield and purity?
- Methodology : Synthesis typically involves two steps:
- Step 1 : Formation of the pyrazole-5-carbohydrazide core via condensation of 3-methyl-1H-pyrazole-5-carboxylic acid hydrazide with appropriate precursors under reflux conditions (ethanol or methanol, 70–80°C).
- Step 2 : Schiff base formation by reacting the hydrazide with thiophene-2-carbaldehyde in acidic or neutral conditions (e.g., glacial acetic acid catalysis).
- Optimization : Yield and purity are maximized by controlling solvent polarity, reaction time (6–12 hours), and stoichiometric ratios (1:1.2 hydrazide:aldehyde). Thin-layer chromatography (TLC) and recrystallization (using ethanol/water mixtures) are critical for purification .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
- Spectroscopy :
- 1H/13C NMR : Confirms hydrazone bond formation (δ 8.5–9.5 ppm for imine proton) and aromatic substitution patterns.
- FT-IR : Identifies N-H stretches (3200–3300 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
Q. What preliminary biological screening approaches are recommended to assess its potential therapeutic applications?
- In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC determination against Gram-positive/negative bacteria).
- Enzyme Inhibition : Fluorometric assays targeting DNA gyrase (for antimicrobial activity) or ER aminopeptidases (for immunomodulatory potential).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential.
- Computational Screening : Molecular docking (AutoDock Vina) against protein targets (e.g., PDB: 1KZN for DNA gyrase) prioritizes candidates for further study .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of structurally similar carbohydrazide derivatives?
- Approach :
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., thiophene vs. furan rings) using in vitro dose-response curves.
- Meta-Analysis : Cross-reference biological data with crystallographic parameters (e.g., bond lengths, torsion angles) to identify structural determinants of activity.
- Reproducibility Checks : Validate assays under standardized conditions (e.g., pH, temperature) to isolate experimental variables. For example, conflicting antimicrobial results may arise from differences in bacterial strains or culture media .
Q. What advanced computational strategies are employed to elucidate the mechanism of action and binding interactions?
- Methods :
- Molecular Dynamics (MD) Simulations : Analyze ligand-protein complex stability (e.g., RMSD, RMSF) over 100-ns trajectories (AMBER or GROMACS).
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at binding sites (e.g., charge transfer in hydrazone-enzyme complexes).
- Free-Energy Perturbation (FEP) : Calculate binding affinity differences between analogs.
- Case Study : Docking simulations revealed that the thiophene ring enhances DNA gyrase inhibition by forming π-alkyl interactions with Val167 and Ile90 residues .
Q. What methodologies are critical for evaluating the compound’s stability under varying environmental conditions?
- Stability Studies :
- Thermogravimetric Analysis (TGA) : Assess thermal degradation profiles (25–400°C, N₂ atmosphere).
- pH-Dependent Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at 24/48/72 hours.
- Photostability : Expose to UV-Vis light (300–800 nm) and track changes using UV-spectroscopy.
- Reactivity Insights : The hydrazone bond is prone to hydrolysis under acidic conditions, requiring stabilization via co-crystallization or formulation with cyclodextrins .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
